molecular formula C15H10F4N2O3 B284612 N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

カタログ番号: B284612
分子量: 342.24 g/mol
InChIキー: WUOZKWRVMYUYEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as AG-024322, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2005 by scientists at Pfizer and has since been extensively studied for its pharmacological properties.

作用機序

N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibits the activity of a protein called c-Met, which is involved in cell growth, survival, and migration. By inhibiting c-Met, this compound can prevent the growth and spread of cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, like all compounds, it has limitations, including potential off-target effects and the need for careful dose optimization.

将来の方向性

There are several future directions for research on N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea. One area of interest is the development of more potent and selective inhibitors of c-Met. Another area of interest is the identification of biomarkers that can predict response to this compound in cancer patients. Finally, there is interest in exploring the potential of this compound for the treatment of other diseases, such as fibrosis and cardiovascular disease.

合成法

The synthesis of N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with 4-fluoroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with urea to obtain the final product.

科学的研究の応用

N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

特性

分子式

C15H10F4N2O3

分子量

342.24 g/mol

IUPAC名

1-(4-fluorophenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C15H10F4N2O3/c16-9-5-7-10(8-6-9)20-13(22)21-15(14(17,18)19)23-11-3-1-2-4-12(11)24-15/h1-8H,(H2,20,21,22)

InChIキー

WUOZKWRVMYUYEX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC=C(C=C3)F

正規SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。